7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid
Overview
Description
7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid, also known as Prostaglandin F1β, is a naturally occurring prostaglandin. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. This compound is involved in various biological processes, including inflammation, smooth muscle function, and the regulation of blood flow .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid typically involves the use of complex organic synthesis techniques. The process often starts with the preparation of a prostaglandin precursor, followed by multiple steps of functional group transformations, including hydroxylation and double bond formation. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, including the use of genetically modified microorganisms to produce the prostaglandin precursor, which is then chemically modified to obtain the final product. This approach can be more cost-effective and environmentally friendly compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or aldehydes.
Reduction: This can result in the conversion of double bonds to single bonds.
Substitution: Functional groups such as hydroxyl groups can be replaced with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield prostaglandin derivatives with ketone or aldehyde functional groups, while reduction can produce saturated prostaglandins .
Scientific Research Applications
7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of prostaglandins.
Biology: It plays a role in understanding the biological functions of prostaglandins in various physiological processes.
Medicine: This compound is studied for its potential therapeutic effects, including its role in inflammation and blood flow regulation.
Industry: It is used in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid involves its interaction with specific prostaglandin receptors on cell surfaces. These interactions trigger intracellular signaling pathways that lead to various physiological responses, such as inflammation and smooth muscle contraction. The molecular targets include G-protein coupled receptors, which mediate the effects of this compound .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E1 (Alprostadil): Another prostaglandin with similar biological activities but different receptor affinities.
Prostaglandin F2α: Similar in structure but has distinct physiological effects, such as inducing labor and controlling blood flow in the reproductive system.
Uniqueness
7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid is unique due to its specific hydroxylation pattern and double bond configuration, which confer distinct biological activities compared to other prostaglandins .
Properties
IUPAC Name |
7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17+,18+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUXGQBLFALXCR-PZAYLFDTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@H]1CCCCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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